molecular formula C22H17ClN2O2 B11651819 Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B11651819
M. Wt: 376.8 g/mol
InChI Key: NJZXYLUHTXIMSK-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate: is a heterocyclic compound with the following chemical formula:

C22H17ClN2O2\text{C}_{22}\text{H}_{17}\text{ClN}_2\text{O}_2C22​H17​ClN2​O2​

. It belongs to the quinoline family and contains an indole moiety. Quinolines are important in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which can be summarized as follows:

Industrial Production: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis can serve as a starting point for further optimization.

Chemical Reactions Analysis

Reactivity:

Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate: can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the ester group could yield the corresponding alcohol, while substitution reactions may lead to various derivatives.

Scientific Research Applications

Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate:

    Medicine: Investigate its pharmacological properties, including anti-cancer or antimicrobial effects.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Assess its use as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific cellular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could compare this compound with related quinolines or indole derivatives.

Remember that this compound’s uniqueness lies in its specific combination of the indole and quinoline moieties.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

ethyl 4-(3-chloroanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C22H17ClN2O2/c1-2-27-22(26)19-13-24-20-17-9-4-3-6-14(17)10-11-18(20)21(19)25-16-8-5-7-15(23)12-16/h3-13H,2H2,1H3,(H,24,25)

InChI Key

NJZXYLUHTXIMSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Cl)C=CC4=CC=CC=C42

Origin of Product

United States

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